molecular formula C12H12N2 B13691822 4-(3-Azetidinyl)isoquinoline

4-(3-Azetidinyl)isoquinoline

Cat. No.: B13691822
M. Wt: 184.24 g/mol
InChI Key: LMFKPVCOHZBFJQ-UHFFFAOYSA-N
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Description

4-(3-Azetidinyl)isoquinoline is a heterocyclic compound that features a unique structure combining an isoquinoline moiety with an azetidine ring Isoquinoline is a benzopyridine, consisting of a benzene ring fused to a pyridine ring, while azetidine is a four-membered nitrogen-containing ring

Chemical Reactions Analysis

Types of Reactions: 4-(3-Azetidinyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Isoquinoline N-oxide.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: 4-bromo-isoquinoline.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Azetidinyl)isoquinoline involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes. It can act as an inhibitor or modulator of enzymes and receptors, influencing cellular pathways and exerting its effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-(azetidin-3-yl)isoquinoline

InChI

InChI=1S/C12H12N2/c1-2-4-11-9(3-1)5-14-8-12(11)10-6-13-7-10/h1-5,8,10,13H,6-7H2

InChI Key

LMFKPVCOHZBFJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CN=CC3=CC=CC=C32

Origin of Product

United States

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